Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
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Overview
Description
Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiadiazole ring, along with a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the neutralization of the carboxylic acid group with potassium hydroxide (KOH) to form the potassium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazole derivatives, and various substituted thiadiazole compounds.
Scientific Research Applications
Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the 4-chlorophenyl group enhances its binding affinity to target proteins, while the thiadiazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Potassium;3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate
- Potassium;3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Potassium;3-(4-methylphenyl)-1,2,4-thiadiazole-5-carboxylate
Uniqueness
Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs with different substituents.
Biological Activity
Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological properties.
The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid derivatives with thiadiazole intermediates. The process often yields high purity products suitable for biological testing. The compound's structure features a thiadiazole ring, which is critical for its biological activity.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Product |
---|---|---|
1 | 4-Chlorobenzoic acid + Thiosemicarbazide | Intermediate A |
2 | Intermediate A + Acid Chloride | This compound |
Antitumor Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antitumor activity. For instance, compounds containing a 4-chlorophenyl group have shown promising results against various cancer cell lines.
- IC50 Values :
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the 4-chlorophenyl moiety has been linked to enhanced activity against various pathogens.
- Activity Spectrum :
Antiviral and Antifungal Properties
Some studies suggest potential antiviral activities for thiadiazole derivatives. This includes inhibition of viral replication in vitro.
- Case Study :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiadiazole ring significantly affect biological activity. Key findings include:
Properties
IUPAC Name |
potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S.K/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRJOQTURCEEII-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)C(=O)[O-])Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClKN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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